1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
Description
1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-bromophenyl group at the 1-position and a 2,3,4-trifluoroanilino moiety at the 3-position. Its bromophenyl and trifluorinated anilino groups confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c16-10-3-1-9(2-4-10)13(21)7-8-20-12-6-5-11(17)14(18)15(12)19/h1-6,20H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHWKTXBGTXXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=C(C(=C(C=C2)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,3,4-trifluoroaniline.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,3,4-trifluoroaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and research findings:
Substituent Effects on Physicochemical Properties
- Bromine and chlorine substituents (e.g., ) increase molecular weight and halogen bonding capabilities, influencing crystal packing .
Electron-Donating Groups (EDGs):
Crystallographic and Hydrogen-Bonding Comparisons
- The target compound’s β-amino ketone scaffold is analogous to 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (C₂₁H₁₇BrClNO), which crystallizes in a monoclinic system (space group P2₁/n) with centrosymmetric N—H⋯O hydrogen bonds forming R₂²(12) dimers . This suggests similar compounds may exhibit predictable solid-state interactions critical for material design.
Biological Activity
1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 364.17 g/mol. Its structure features a bromophenyl group and a trifluoroanilino moiety, which are crucial for its biological interactions.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrF₃N |
| Molecular Weight | 364.17 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that brominated phenyl compounds can inhibit the growth of various bacterial strains. Although specific data on the compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Anticancer Activity
Several studies have explored the anticancer potential of compounds featuring bromophenyl and trifluoroaniline groups. For example, compounds with these moieties have shown effectiveness against cancer cell lines such as:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of related compounds on MCF-7 cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications in breast cancer treatment.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of structurally related bromophenyl compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibition zones, indicating strong antimicrobial properties.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in cancer cells.
- Receptor Modulation : The presence of bromine and trifluoromethyl groups may enhance binding affinity to specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
